molecular formula C16H23NO2 B6488444 N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide CAS No. 1286725-17-4

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide

Cat. No.: B6488444
CAS No.: 1286725-17-4
M. Wt: 261.36 g/mol
InChI Key: MMSAKKNIIZDMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide, commonly referred to as HMBC, is a cyclobutane carboxamide derivative. It is a small molecule that has been studied for its potential as a therapeutic agent. HMBC has been found to have a number of biochemical and physiological effects that are being explored for their potential applications in the laboratory and in clinical settings.

Scientific Research Applications

HMBC has been studied for its potential as a therapeutic agent. Studies have shown that it has a number of biochemical and physiological effects that could be useful in the laboratory and in clinical settings. For example, HMBC has been found to have anti-inflammatory and anti-oxidant properties, and it has been studied for its potential to be used as an anti-cancer agent. Additionally, HMBC has been studied for its potential to be used as a drug delivery system, as it has been found to be able to transport drugs across cell membranes and into cells.

Mechanism of Action

Target of Action

The primary target of N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide is Stromelysin-1 , a protein in humans . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, remodeling, and wound healing.

Biochemical Pathways

The compound is involved in the regulation of microRNAs, specifically microRNA-27a-5p and microRNA-29b-3p . These microRNAs play a significant role in the modulation of neuron function. The compound decreases the expression of microRNA-27a-5p and increases the expression of microRNA-29b-3p .

Result of Action

This compound has been found to protect against oxygen-glucose deprivation and reoxygenation-induced apoptosis . This suggests that the compound could have potential therapeutic applications in conditions such as cerebral ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

The main advantage of using HMBC in laboratory experiments is that it is a small molecule, which makes it easier to handle and manipulate than larger molecules. Additionally, HMBC has been found to have a number of biochemical and physiological effects that could be useful in the laboratory and in clinical settings. However, there are some limitations to using HMBC in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, HMBC is not very stable, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of HMBC. For example, further research could be conducted to explore its potential as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as a drug delivery system, as well as its potential to be used as an anti-inflammatory and anti-oxidant agent. Additionally, further research could be conducted to explore its potential to be used in the treatment of other diseases, such as diabetes and heart disease. Furthermore, further research could be conducted to explore its potential to be used as a diagnostic tool, as well as its potential to be used in the development of new drugs.

Synthesis Methods

HMBC is synthesized through a multi-step process. The first step involves the condensation of 2-methyl-4-phenylbutanol with cyclobutanecarboxylic acid in the presence of a suitable base. The resulting product is then reacted with a suitable base to form the desired HMBC. In the final step, the HMBC is reacted with a suitable solvent to form the desired product.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(19,11-10-13-6-3-2-4-7-13)12-17-15(18)14-8-5-9-14/h2-4,6-7,14,19H,5,8-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSAKKNIIZDMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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